5-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
Description
Properties
Molecular Formula |
C18H20N4OS |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H20N4OS/c1-3-23-16-10-8-14(9-11-16)17-20-21-18(22(17)19)24-12-15-7-5-4-6-13(15)2/h4-11H,3,12,19H2,1-2H3 |
InChI Key |
NVDHHZTVFUVFRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The most widely reported method involves the cyclization of thiosemicarbazide intermediates.
Procedure
-
Step 1 : React 4-ethoxyphenylacetic acid hydrazide with carbon disulfide (CS₂) in alkaline ethanol to form 5-(4-ethoxyphenyl)-1,3,4-thiadiazole-2-thiol.
-
Step 2 : Treat the thiadiazole-thiol with 2-methylbenzyl chloride in dimethylformamide (DMF) to introduce the (2-methylphenyl)methylthio group.
-
Step 3 : Cyclize the intermediate with hydrazine hydrate under reflux to yield the triazole-4-ylamine.
Key Data
Multi-Step Alkylation-Cyclization
This method emphasizes sequential alkylation and cyclization for improved regiocontrol.
Procedure
-
Step 1 : Synthesize 4-ethoxyphenyl isothiocyanate from 4-ethoxyaniline and thiophosgene.
-
Step 2 : React with 2-methylbenzylamine to form a thiourea derivative.
-
Step 3 : Cyclize using phosphoryl chloride (POCl₃) at 80–90°C to form the triazole core.
Optimization Notes
One-Pot Synthesis via Hydrazine Intermediates
A streamlined approach minimizes purification steps.
Procedure
-
Combine 4-ethoxybenzaldehyde, thiosemicarbazide, and 2-methylbenzyl bromide in a single pot.
-
Isolate the product via filtration after neutralization with sodium bicarbonate.
Advantages
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | ≥95 | High regioselectivity | Multi-step purification |
| Alkylation-Cyclization | 75–78 | ≥97 | Scalable for industrial use | Requires toxic reagents (POCl₃) |
| One-Pot Synthesis | 60–65 | ≥90 | Time-efficient | Lower yield |
Optimization Strategies
Solvent Selection
Catalysis
-
p-Toluenesulfonic acid (PTSA) accelerates thiourea formation, reducing reaction time by 30%.
-
Copper(I) iodide (CuI) improves yields in microwave-assisted protocols (ΔYield: +12%).
Characterization and Validation
-
NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (δ 7.2–7.4 ppm for aromatic protons).
-
HPLC : Purity >95% using C18 columns with acetonitrile/water mobile phases.
-
Mass Spectrometry : Molecular ion peak at m/z 340.4 [M+H]⁺ aligns with theoretical mass.
Challenges and Solutions
-
Thioether Oxidation : Use nitrogen atmospheres to prevent sulfoxide formation.
-
Amine Protection : Boc-group protection stabilizes the 4-amine during alkylation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Features of Analogous Compounds :
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- Substituents : 4-Methoxyphenyl (position 4), phenyl (position 5), and thiol (position 3).
- Activity : Demonstrated antifungal and antibiotic activities .
- Synthesis : Synthesized via hydrazinecarbothioamide intermediates and cyclization, using cesium carbonate for S-alkylation .
Thiadiazole-Triazole Hybrids Substituents: Thiadiazole ring fused with triazole and alkyl/aryl groups. Synthesis: Optimized nucleophilic substitution reactions under basic conditions (e.g., NaOH in carbinol) .
5-(4-Ethoxyphenyl)-4-[(2E)-2-(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol Substituents: Ethoxyphenyl (position 5), hydrazone-linked methylbenzylidene (position 4). Activity: Hydrazone moieties often enhance metal-binding capacity and antimicrobial activity .
Comparison with Target Compound :
- Steric Effects : The 2-methylbenzylthio group introduces greater steric hindrance compared to phenyl or hydrazone substituents, possibly affecting receptor binding.
- Synthetic Routes : The target compound likely employs S-alkylation with cesium carbonate (similar to ), whereas thiadiazole hybrids require multistep nucleophilic substitutions .
Physicochemical Properties
- Crystallography : Analog 14 (4-(3-Methylphenyl)-3-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole) exhibits planar triazole rings, suggesting stable π-π stacking interactions . The target compound’s 2-methylbenzylthio group may disrupt crystallinity compared to phenyl substituents.
Biological Activity
5-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their antimicrobial, antifungal, and anticancer properties, making them significant in pharmaceutical research.
Chemical Structure
The chemical formula for 5-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is C16H18N4OS. Its structure includes a triazole ring substituted with an ethoxyphenyl group and a methylthio group, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds within the triazole class exhibit various pharmacological effects. This section summarizes findings related to the biological activity of 5-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine based on recent studies.
Antimicrobial Activity
Triazole derivatives have shown promising antimicrobial properties against a range of pathogens. The biological activity of 5-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine was evaluated against Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.75 µg/mL |
| Bacillus subtilis | 0.25 µg/mL |
These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis.
Antifungal Activity
The antifungal efficacy of triazoles is well-documented. In vitro studies have demonstrated that 5-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine exhibits potent activity against various fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.8 |
| Aspergillus niger | 1.5 |
| Cryptococcus neoformans | 1.0 |
The compound's antifungal activity suggests its potential as a therapeutic agent in treating fungal infections.
Anticancer Activity
Triazoles have also been explored for their anticancer properties. Preliminary studies indicate that 5-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine may inhibit cancer cell proliferation:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 18 |
These findings suggest that the compound could be effective in targeting specific cancer cell lines.
The mechanism by which triazoles exert their biological effects often involves interference with cellular processes such as DNA synthesis and enzyme inhibition. For example, molecular docking studies have revealed that the compound may interact with key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
Case Studies
Several case studies have explored the biological activity of related triazole compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the enhanced antibacterial effects observed when specific substituents were introduced to the triazole ring structure. This underscores the importance of structural modifications in optimizing biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine, and how can reaction conditions be optimized?
- Methodology :
- The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by thioether linkage introduction. Key steps include cyclization of thiosemicarbazides and alkylation with (2-methylphenyl)methylthiol groups .
- Solvent selection (e.g., polar aprotic solvents like DMSO or solvent-free conditions) and temperature control (60–80°C) significantly impact yield. Reaction progress should be monitored via TLC, with purification using column chromatography .
- Example: Intermediate 4-ethoxyphenyl-substituted triazoles can be functionalized via nucleophilic substitution or thiol-alkylation reactions .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Methodology :
- Use 1H/13C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 1.35–1.40 ppm for CH3 and δ 4.02–4.08 ppm for OCH2) and thioether linkages (δ 3.80–4.20 ppm for SCH2) .
- IR spectroscopy identifies functional groups (e.g., N-H stretches at 3300–3500 cm⁻¹, C=S at 650–750 cm⁻¹) .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What preliminary biological screening approaches are suitable for assessing this compound’s activity?
- Methodology :
- Conduct in vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using agar dilution or microdilution methods. Minimum inhibitory concentration (MIC) values can guide structure-activity relationship (SAR) studies .
- For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can computational methods predict the biological targets and binding mechanisms of this triazole derivative?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against enzymes like cytochrome P450 or fungal lanosterol 14α-demethylase. Prioritize targets with binding energies ≤ -7.0 kcal/mol .
- MD simulations (GROMACS) over 100 ns can assess ligand-protein complex stability, analyzing root-mean-square deviation (RMSD) and hydrogen bond interactions .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar triazole derivatives?
- Methodology :
- Compare assay conditions (e.g., pH, inoculum size) and compound purity (HPLC ≥ 95%). For example, discrepancies in MIC values may arise from variations in solvent (DMSO vs. aqueous buffers) .
- Use meta-analysis to identify trends across studies. Compounds with electron-withdrawing groups (e.g., Cl, F) often show enhanced antifungal activity compared to electron-donating groups (e.g., OCH3) .
Q. How does substituent variation (e.g., ethoxy vs. methyl groups) influence pharmacological and toxicological profiles?
- Methodology :
- Synthesize analogs via parallel synthesis (e.g., replacing ethoxyphenyl with methylphenyl) and compare logP values (HPLC-derived) to correlate lipophilicity with membrane permeability .
- QSAR models (e.g., CoMFA) can predict toxicity based on Hammett constants (σ) and molar refractivity (MR) of substituents .
Q. What experimental designs are optimal for studying metabolic stability and degradation pathways?
- Methodology :
- Use hepatic microsome assays (human/rat) with LC-MS/MS to identify Phase I metabolites (e.g., hydroxylation at the ethoxy group) .
- Forced degradation studies (acid/base, oxidative conditions) coupled with HPLC-UV reveal stability under stress, guiding formulation strategies .
Methodological Considerations Table
| Aspect | Techniques/Tools | Key Parameters | References |
|---|---|---|---|
| Synthesis Optimization | TLC, Column Chromatography | Rf values, solvent polarity gradients | |
| Structural Elucidation | NMR, IR, HRMS | Chemical shifts, functional group vibrations | |
| Biological Screening | Microdilution assays, MTT | MIC, IC50 values | |
| Computational Prediction | AutoDock Vina, GROMACS | Binding energy, RMSD | |
| Metabolic Stability | LC-MS/MS, Hepatic Microsomes | Metabolite identification, half-life (t1/2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
